molecular formula C31H43N11O6 B12532191 L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine CAS No. 796964-42-6

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine

Cat. No.: B12532191
CAS No.: 796964-42-6
M. Wt: 665.7 g/mol
InChI Key: CKMBJAXKPHBIQQ-FNKBIRPFSA-N
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Description

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of disulfide bonds (if present) can be achieved using agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: Amino groups can undergo substitution reactions with reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: DTT, TCEP.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine-L-tryptophyl-L-histidyl-L-tryptophyl-L-arginyl-L-lysyl
  • L-Histidyl-L-tryptophyl-L-arginyl-L-lysyl

Uniqueness

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties compared to other similar peptides.

Properties

CAS No.

796964-42-6

Molecular Formula

C31H43N11O6

Molecular Weight

665.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C31H43N11O6/c1-17(30(47)48)39-28(45)25-9-5-11-42(25)29(46)23(8-4-10-36-31(33)34)40-27(44)24(12-18-14-37-22-7-3-2-6-20(18)22)41-26(43)21(32)13-19-15-35-16-38-19/h2-3,6-7,14-17,21,23-25,37H,4-5,8-13,32H2,1H3,(H,35,38)(H,39,45)(H,40,44)(H,41,43)(H,47,48)(H4,33,34,36)/t17-,21-,23-,24-,25-/m0/s1

InChI Key

CKMBJAXKPHBIQQ-FNKBIRPFSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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